2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate
Description
2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a fluorine atom attached to the nicotinate moiety, which imparts unique chemical and biological properties to the compound
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c11-7-2-1-6(5-12-7)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVWJRFFWKVTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoronicotinic acid and 2,5-dioxopyrrolidin-1-yl derivatives.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 6-fluoronicotinic acid and 2,5-dioxopyrrolidin-1-yl derivatives. This reaction is often carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ester bond.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the nicotinate moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and pyrrolidinone derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound, depending on the nucleophile used.
Hydrolysis: The major products are 6-fluoronicotinic acid and 2,5-dioxopyrrolidin-1-yl derivatives.
Oxidation and Reduction: The major products vary based on the specific oxidation or reduction reaction performed.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anticonvulsant and anti-inflammatory properties.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and intermediates, serving as a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition leads to the modulation of neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and neuropathic pain.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl derivatives: These compounds share the pyrrolidinone core structure and exhibit similar chemical reactivity.
6-Fluoronicotinic acid derivatives: Compounds with the 6-fluoronicotinic acid moiety exhibit similar biological activities and chemical properties.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate is unique due to the combination of the pyrrolidinone and fluoronicotinate moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
